Ophiopogonin B: A Technical Guide to its Natural Sources and Abundance
Ophiopogonin B: A Technical Guide to its Natural Sources and Abundance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ophiopogonin B, a steroidal saponin with significant pharmacological interest. The document details its primary plant sources, natural abundance, and the methodologies used for its extraction and quantification.
Ophiopogonin B is a naturally occurring steroidal saponin primarily isolated from the roots of plants belonging to the Asparagaceae family. It is recognized for a variety of biological activities, making it a subject of interest in pharmaceutical research and drug development.
Plant Sources of Ophiopogonin B
The principal botanical sources of Ophiopogonin B are species within the genera Ophiopogon and Liriope. The most well-documented sources include:
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Ophiopogon japonicus (Dwarf Lilyturf): This is the most widely recognized and studied source of Ophiopogonin B. The tuberous roots of this plant, known as "Maidong" in traditional Chinese medicine, are rich in various steroidal saponins, including Ophiopogonin B.
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Liriope spicata (Creeping Liriope): This species is another significant source of Ophiopogonin B and is sometimes used as a substitute for Ophiopogon japonicus.[1] Studies have indicated that the levels of total steroidal saponins can be higher in Liriope spicata compared to Ophiopogon japonicus.[1]
Other species that have been reported to contain Ophiopogonin B include Liriope muscari and Ophiopogon intermedius.
Natural Abundance of Ophiopogonin B
The concentration of Ophiopogonin B in its natural sources can vary significantly based on factors such as the specific plant species, geographical origin, cultivation practices, and the age of the plant. Research indicates that Ophiopogon japonicus cultivated in the Zhejiang province of China ("Zhe-Maidong") generally exhibits higher concentrations of Ophiopogonin B and Ophiopogonin D compared to that grown in the Sichuan province ("Chuan-Maidong").[2]
The following table summarizes the quantitative data on the abundance of Ophiopogonin B and related saponins from various studies.
| Plant Source | Variety/Cultivar | Plant Part | Compound | Mean Content (μg/g of dry weight) | Reference |
| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 2-year) | Tuberous Root | Ophiopogonin B | 52.64 ± 5.45 | |
| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 3-year) | Tuberous Root | Ophiopogonin B | 36.79 ± 0.22 | |
| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 2-year) | Tuberous Root | Ophiopogonin B | 16.33 ± 0.84 | |
| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 3-year) | Tuberous Root | Ophiopogonin B | 17.56 ± 0.32 | |
| Ophiopogon japonicus | Leshan District | Tuberous Root | Ophiopogonin D | 191 (average) | [3] |
| Ophiopogon japonicus | Leshan District | Fibrous Root | Ophiopogonin D | 106 (average) | [3] |
Experimental Protocols
The extraction and quantification of Ophiopogonin B from plant materials involve several established methodologies. The selection of a specific protocol can influence the yield and purity of the isolated compound.
Extraction Methodologies
Several techniques have been effectively employed for the extraction of Ophiopogonin B from its plant sources.
1. Heat Reflux Extraction:
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Solvent: Chloroform/methanol (1:1, v/v), methanol, or 70% ethanol.[4]
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Procedure:
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The dried and powdered root material is mixed with the chosen solvent (e.g., 20 g of powder in 200 mL of solvent).[4]
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The mixture is heated under reflux for a specified duration, typically 2 hours.[4]
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The extraction process is repeated multiple times (e.g., three times) to ensure maximum yield.[4]
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The extracts are then combined and filtered to remove solid plant debris.[4]
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The solvent is evaporated under reduced pressure to obtain the crude extract.
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2. Pressurized Liquid Extraction (PLE):
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Solvent: Ethanol.
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Procedure:
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The powdered plant material is packed into an extraction cell.
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The cell is filled with the solvent and heated to a set temperature (e.g., 100 °C).
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The pressure is increased to maintain the solvent in its liquid state.
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A static extraction is performed for a defined period (e.g., 10 minutes).
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The extract is collected, and the process can be repeated for multiple cycles.
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3. Ultrasonic-Assisted Extraction (UAE):
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Solvent: 70% ethanol.[3]
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Procedure:
Quantification Methodologies
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the quantification of Ophiopogonin B.
1. HPLC with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD):
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Column: A C18 reversed-phase column is typically used.[5]
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Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of water (with or without a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[5]
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Detection:
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Quantification: The concentration of Ophiopogonin B is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard.
2. UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS):
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Column: An ACQUITY HSS T3 column is a suitable choice.[6]
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is often used.[6]
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Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.[6]
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Analysis: This technique provides high resolution and mass accuracy, allowing for both the identification and quantification of Ophiopogonin B, even in complex matrices.[6]
Biosynthesis of Ophiopogonin B
Ophiopogonin B, as a spirostanol saponin, is biosynthesized through a complex series of enzymatic reactions. The general pathway for steroidal saponin biosynthesis in plants is understood to originate from the isoprenoid pathway.
The biosynthesis can be broadly divided into three stages:
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Formation of 2,3-Oxidosqualene: This initial phase occurs through the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids, both of which produce the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then converted to the 30-carbon compound, 2,3-oxidosqualene.[7]
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Cyclization to Sterol Precursors: The linear 2,3-oxidosqualene undergoes cyclization to form cycloartenol, which is a key precursor for plant sterols. Through a series of subsequent enzymatic modifications, cycloartenol is converted to cholesterol.[7]
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Formation of the Spirostanol Skeleton and Glycosylation: The cholesterol backbone is then subjected to a series of hydroxylation, oxidation, and glycosylation reactions to form the final spirostanol saponin structure. Key enzymes in this latter stage include various cytochrome P450 monooxygenases (hydroxylases) and UDP-glycosyltransferases (UGTs).[7][8]
Visualizations
Below are diagrams illustrating the experimental workflow for Ophiopogonin B analysis and a representative biosynthetic pathway for steroidal saponins.
Caption: Experimental workflow for the extraction and quantification of Ophiopogonin B.
Caption: A representative biosynthetic pathway for steroidal saponins like Ophiopogonin B.
References
- 1. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Method to Identify Three Quality Grades of Herbal Medicine Ophiopogonis Radix by Microscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
